S-t-Butyl phenylthiothioacetate
Description
S-t-Butyl phenylthiothioacetate (hypothetical structure inferred from nomenclature) is a thiothioacetate derivative characterized by a tert-butyl group attached via a sulfur atom to a phenylthioacetate moiety. These compounds typically exhibit applications in chemical synthesis, agrochemicals, or specialized industrial processes due to their reactivity and stability .
Properties
CAS No. |
63006-70-2 |
|---|---|
Molecular Formula |
C12H16OS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
S-tert-butyl 2-phenylsulfanylethanethioate |
InChI |
InChI=1S/C12H16OS2/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
CNYYYVSZGIILFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-t-Butyl phenylthiothioacetate typically involves the reaction of phenylthiol with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetate, resulting in the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-t-Butyl phenylthiothioacetate undergoes various chemical reactions, including:
Oxidation: The thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioester can yield thiols or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-t-Butyl phenylthiothioacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-t-Butyl phenylthiothioacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the thioester bond, which is susceptible to nucleophilic attack. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares key properties of S-t-Butyl phenylthiothioacetate (inferred) with two analogous tert-butyl-containing organophosphorus compounds from the provided evidence.
Table 1: Structural and Functional Comparison
Functional Group Reactivity
- This compound : The thiothioacetate group (-SC(=O)S-) confers dual thioester reactivity, enabling participation in nucleophilic acyl substitutions. The tert-butyl group enhances steric hindrance, reducing hydrolysis rates compared to methyl/ethyl analogs .
- The dipropylaminoethyl chain enhances lipid solubility, increasing bioavailability .
- tert-Butyl Ethylphosphonofluoridoate: The phosphonofluoridate group (P=O-F) is highly electrophilic, enabling rapid fluoride displacement. This reactivity is exploited in fluorination reactions but also correlates with acute toxicity .
Stability and Degradation Pathways
- S-t-Butyl Derivatives: The tert-butyl group in all three compounds stabilizes the molecule against thermal and oxidative degradation. However, hydrolytic stability varies: Phosphonofluoridates (e.g., ) degrade rapidly in aqueous alkaline conditions due to P-F bond lability. Phosphonothioates (e.g., ) show moderate hydrolysis resistance, while thiothioacetates may hydrolyze under acidic conditions to release phenylthiols.
Toxicity and Regulatory Status
- Phosphonothioates (): Classified under Schedule 1A03, indicating restricted use due to structural similarity to organophosphate nerve agents.
- Thiothioacetates: Limited toxicity data, but analogous thioesters are generally less hazardous unless metabolized to reactive intermediates.
Notes on Discrepancies and Limitations
Further experimental characterization (e.g., NMR, mass spectrometry) is required to confirm the hypothetical compound’s properties.
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